Dual‑Halogen Orthogonal Reactivity: 2‑Bromo‑4‑fluoro vs. 4‑Fluoro‑only Analogue
The presence of both bromine and fluorine in 2‑bromo‑4‑fluoro‑N,N‑dimethylaniline enables orthogonal bond‑forming reactions. The C–Br bond undergoes facile oxidative addition with Pd(0) catalysts under mild conditions (e.g., room temperature to 80 °C), whereas the C–F bond remains intact and does not interfere [REFS‑1]. In contrast, the comparator 4‑fluoro‑N,N‑dimethylaniline lacks the C–Br handle entirely, rendering it unsuitable for Pd‑catalyzed cross‑couplings that require an aryl halide [REFS‑2].
| Evidence Dimension | Presence of a cross‑coupling‑competent aryl halide |
|---|---|
| Target Compound Data | C–Br bond present (oxidative addition with Pd(0)) |
| Comparator Or Baseline | 4‑Fluoro‑N,N‑dimethylaniline: C–F bond only (inert to Pd oxidative addition under standard conditions) |
| Quantified Difference | Binary: coupling handle present vs. absent |
| Conditions | Standard Pd‑catalyzed cross‑coupling (e.g., Suzuki, Buchwald‑Hartwig) |
Why This Matters
This orthogonal reactivity is essential for constructing complex molecules via sequential C–C and C–N bond formations; the comparator cannot participate in the initial coupling step.
- [1] PubChem. 4‑Fluoro‑N,N‑dimethylaniline (CID 522583). Compound Summary. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/522583. View Source
